Lipophilicity Shift vs. Primary Amine Precursor
N-Benzyl-6-methoxypyridin-3-amine exhibits a computed LogP of 2.6, compared to an estimated LogP of approximately -0.1 for its synthetic precursor 5-amino-2-methoxypyridine (6-methoxypyridin-3-amine) [1]. This ~2.7 log unit increase in lipophilicity results from benzyl substitution at the amine, which replaces two polar N–H hydrogen bond donors with a single N–H donor and adds the hydrophobic phenyl ring.
Precursor: est. LogP ≈ −0.1
Δ ≈ 2.7 units
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6 (computed) |
| Comparator Or Baseline | 5-Amino-2-methoxypyridine (precursor), estimated LogP ≈ -0.1 |
| Quantified Difference | ΔLogP ≈ 2.7 units (more lipophilic) |
| Conditions | Computed values; target compound from MolAid; precursor LogP estimated from structural analogs |
Why This Matters
This LogP difference directly impacts solubility, passive membrane permeability, and chromatographic retention, making the benzylated compound more suitable for applications requiring increased organic-phase partitioning or blood-brain barrier penetration potential while retaining a PSA (34.15 Ų) compatible with oral bioavailability guidelines.
- [1] MolAid. N-Benzyl-6-methoxypyridin-3-amine | 342793-48-0. Computed LogP and PSA values. https://www.molaid.com/MS_96995 (accessed 2026-05-06). View Source
